molecular formula C16H14N2O4 B1677057 Nybomycin CAS No. 30408-30-1

Nybomycin

Cat. No. B1677057
CAS RN: 30408-30-1
M. Wt: 298.29 g/mol
InChI Key: HKMUGCUFXWTNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nybomycin is a secondary metabolite produced by the Streptomyces albus subspecies chlorinus . It is a unique antibiotic that has been reported to act against quinolone-resistant Staphylococcus aureus strains harboring a mutated gyrA gene .


Synthesis Analysis

The synthesis of Nybomycin involves a new scalable and robust synthetic route . This synthesis has led to the antibiotic activity of novel analogues of this family, confirming the selectivity for fluoroquinolone-resistant bacteria .


Molecular Structure Analysis

The structural features of Nybomycin include a fused pyridoquinolone ring system and an angularly fused oxazoline ring . These features are of particular biosynthetic interest as they have not been reported for other natural products .


Chemical Reactions Analysis

Nybomycin’s chemical reactions involve the disruption of fluoroquinolone-resistant gyrases . This disruption is achieved through the inhibition of topoisomerases II .

Scientific Research Applications

Antibiotic Resistance Reversal

Nybomycin has been identified as a novel class of antibiotics known as "reverse antibiotics." It is particularly active against quinolone-resistant Staphylococcus aureus strains that have mutated gyrA genes. Remarkably, nybomycin-resistant mutant strains, which emerge at an extremely low rate, exhibit back-mutations in their gyrA genes, leading to the loss of quinolone resistance. This discovery positions nybomycin as a potential therapeutic strategy for curing bacteria of antibiotic resistance, especially in strains resistant to conventional treatments (Hiramatsu et al., 2012).

Anti-dormant Mycobacterial Activity

Nybomycin has shown significant anti-microbial activity against Mycobacterium smegmatis and Mycobacterium bovis BCG under both actively growing aerobic conditions and dormancy-inducing hypoxic conditions. Its effectiveness extends to Mycobacterium tuberculosis, including clinically isolated strains. The mechanism involves nybomycin binding to DNA and inducing unique morphological changes in mycobacterial bacilli, leading to bacterial cell death. This highlights nybomycin's potential in the treatment of mycobacterial infections, particularly in tackling dormant tuberculosis bacteria (Arai et al., 2015).

Ecological Impact on Microbiomes

While not directly related to nybomycin, research has shown that antibiotic exposure, in general, can have profound and long-lasting effects on human microbiomes, particularly the gut microbiome. This underscores the importance of considering the ecological consequences of antibiotic use, including those of nybomycin, on human health and microbial communities (Zaura et al., 2015).

Safety And Hazards

The safety data sheet for Nybomycin suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nybomycin

CAS RN

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nybomycin
Reactant of Route 2
Nybomycin
Reactant of Route 3
Reactant of Route 3
Nybomycin
Reactant of Route 4
Nybomycin
Reactant of Route 5
Nybomycin
Reactant of Route 6
Nybomycin

Citations

For This Compound
365
Citations
KL Rinehart Jr, HB Renfroe - Journal of the American Chemical …, 1961 - ACS Publications
R"= CH3 of a hydroxymethyl group by a methyl group, as shown by solubility characteristics, by loss of infrared hydroxyl bandsat 3350 and 1106 cm.-1 and by the nuclear magnetic …
Number of citations: 25 pubs.acs.org
F Strelitz, H Flon, IN Asheshov - Proceedings of the …, 1955 - National Acad Sciences
… named nybomycin. The production, isolation, and some of the properties of nybomycin are … For production of nybomycin the organism was grown in submerged aerated culture at room …
Number of citations: 53 www.pnas.org
X Wang, SI Elshahawi, LV Ponomareva… - Journal of natural …, 2019 - ACS Publications
… an alternative nybomycin production strain, a small set of new nybomycin metabolites, and … provides a basis for revision of the previously proposed nybomycin biosynthetic pathway. …
Number of citations: 13 pubs.acs.org
RM Forbis, KL Rinehart - Journal of the American Chemical …, 1973 - ACS Publications
… The antibiotic nybomycin was isolated several years ago in two laboratories from streptomycete … The molecular structure of nybomycin has recently been assigned as l. 6 One of the key …
Number of citations: 89 pubs.acs.org
YV Zakalyukina, MV Birykov, DA Lukianov, DI Shiriaev… - Biochimie, 2019 - Elsevier
… we identified the active compound to be nybomycin, a previously described antibiotic. Here … nybomycin in association with carpenter ants and demonstrate cytotoxic activity of nybomycin …
Number of citations: 25 www.sciencedirect.com
KL Rinehart Jr, RM Forbis - Journal of the American Chemical …, 1970 - ACS Publications
… of which aromaticmethyl of 2 bears a hydroxyl substituent in nybomycin was … for a sample of nybomycin. … reported as a degradation product of the antibiotic nybomycin.4 We report here …
Number of citations: 15 pubs.acs.org
M Rodríguez Estévez, M Myronovskyi, N Gummerlich… - Marine Drugs, 2018 - mdpi.com
… The identification of the nybomycin cluster presented in this … nybomycin production, generation of new nybomycin derivatives, and optimization of its production as well as a nybomycin …
Number of citations: 24 www.mdpi.com
AM Nadzan, KL Rinehart Jr - Journal of the American Chemical …, 1976 - ACS Publications
… values.15 mate-type pathway in formation of the central aromatic nucleus of nybomycin. … spectra of nybomycin butyrate (3). c Based on nine labeled carbons (each 1.2%) per nybomycin. …
Number of citations: 23 pubs.acs.org
M Arai, K Kamiya, P Pruksakorn, Y Sumii… - Bioorganic & Medicinal …, 2015 - Elsevier
In the course of our search for anti-dormant Mycobacterial substances, nybomycin (1) was re-discovered from the culture broth of a marine-derived Streptomyces sp. on the bioassay-…
Number of citations: 26 www.sciencedirect.com
M Rodríguez Estévez, N Gummerlich… - Frontiers in …, 2020 - frontiersin.org
… We have recently discovered the biosynthetic genes for nybomycin (nyb genes) in S. albus subsp. … Besides nybomycin, we detected a new metabolite in the extract of S. albus 4N24 …
Number of citations: 16 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.